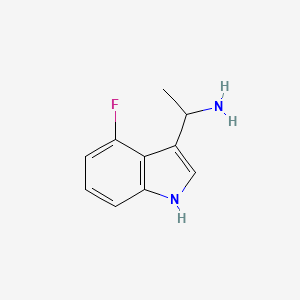

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-(4-fluoro-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H11FN2/c1-6(12)7-5-13-9-4-2-3-8(11)10(7)9/h2-6,13H,12H2,1H3 |

InChI Key |

NXBOTTDQVPNJLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNC2=C1C(=CC=C2)F)N |

Origin of Product |

United States |

Exploration of Biological Activities and Pharmacological Mechanisms of Fluorinated Indole Ethylamine Derivatives

Receptor Binding and Functional Agonist/Antagonist Profiles

No specific data from radioligand displacement assays or cellular signaling studies are available for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine.

Cannabinoid Receptor (CB1 and CB2) Interactions and Radioligand Displacement Assays

There is no available research detailing the binding affinity or functional activity of this compound at the CB1 or CB2 receptors.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT6) Affinities and Cellular Signaling Studies

Specific binding affinities (Ki) and functional data (e.g., EC50, IC50) for this compound at serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6, have not been reported in the scientific literature.

Dopamine (B1211576) Receptor Agonism and Related Neurotransmitter Modulation

There is no published evidence to characterize the agonist or antagonist activity of this compound at dopamine receptors or to describe its effects on neurotransmitter modulation.

Enzymatic Interactions and Inhibitory Potentials

The potential for this compound to interact with or inhibit key enzymes has not been documented.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

No studies have been found that investigate the inhibitory potential of this compound against the enzyme Indoleamine 2,3-Dioxygenase (IDO).

Bacterial Efflux Pump Modulation (e.g., NorA efflux pump inStaphylococcus aureus)

There is no available research on the effects of this compound on the activity of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus.

Interactions with DNA Gyrase Enzymes

DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov This enzyme is a well-established target for antibacterial agents, notably the quinolone class of antibiotics. nih.gov The interaction of small molecules with DNA gyrase can disrupt its function, leading to bacterial cell death.

While no direct studies link this compound to DNA gyrase, the indole (B1671886) nucleus is a key structural feature in some compounds that exhibit inhibitory activity against this enzyme. The introduction of a fluorine atom can significantly alter the electronic properties and binding affinities of a molecule. It is plausible that fluorinated indole-ethylamine derivatives could interact with the active site of DNA gyrase, potentially interfering with its enzymatic activity. The precise nature of such an interaction would depend on the specific stereochemistry and conformational flexibility of the compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA. haematologica.org Inhibition of DHODH can lead to a depletion of pyrimidine nucleotides, thereby arresting cell proliferation. elifesciences.org This makes DHODH an attractive target for the development of anticancer, anti-inflammatory, and antiviral agents. haematologica.orgcancer.gov

Although direct evidence is lacking for this compound, the general class of indole derivatives has been explored for DHODH inhibitory activity. The electronic and steric properties conferred by the fluorinated indole ring could potentially enable such compounds to bind to the active site of DHODH, disrupting its function. The inhibition of this enzyme has been shown to synergistically enhance the antiviral effect of other agents, such as 4'-Fluorouridine, against various RNA viruses. nih.gov

Modulation of Cellobiase Activity by Fluorinated Derivatives

Cellobiase is an enzyme that catalyzes the hydrolysis of cellobiose (B7769950) to glucose, a critical step in the breakdown of cellulose. The modulation of cellobiase activity is of interest in various industrial and biotechnological applications. There is currently no available research specifically investigating the interaction of this compound or related fluorinated indole-ethylamine derivatives with cellobiase.

Preclinical Pharmacological Investigations in In Vitro and In Vivo Models

Antimicrobial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The indole scaffold is present in many natural and synthetic compounds with antimicrobial properties. Studies on various indole derivatives have demonstrated their potential to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comusm.my For instance, a fluorinated analogue of a marine bisindole alkaloid has shown significant antimicrobial activity and the ability to reduce the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

While specific data for this compound is unavailable, the presence of the fluorinated indole moiety suggests a potential for antimicrobial activity. The mechanism of action for such compounds can vary, including the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Agent | Target Organism | Observed Effect |

| Fluorinated bisindole alkaloid analogue | Staphylococcus aureus (MRSA) | Antimicrobial activity and reduction of oxacillin MIC. nih.gov |

| Indole-3-carbinol (I3C) | Escherichia coli, Staphylococcus aureus | Inhibition of planktonic and biofilm growth. mdpi.com |

| G17 and G19 Peptides (encapsulated) | Escherichia coli O157:H7, MRSA | Improved antimicrobial activity with decreased MIC50. nih.gov |

Antiproliferative and Apoptotic Activities in Cancer Cell Lines

The indole nucleus is a privileged scaffold in the design of anticancer agents, with many indole derivatives exhibiting potent antiproliferative and apoptotic activities. mdpi.comnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of cell cycle arrest, and activation of apoptotic pathways. nih.govnih.gov

For example, certain indole-based derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Studies on related compounds have demonstrated the ability to arrest the cell cycle and trigger apoptosis in various cancer cell lines, including those of the breast and pancreas. nih.govnih.gov Although no studies have specifically evaluated this compound, its structural features suggest that it could be a candidate for investigation in this area.

Table 2: Antiproliferative and Apoptotic Effects of Indole Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism of Action/Effect |

| 1,3-dithiolo[4,5-b]quinoxaline derivatives | HepG2, HCT-116, MCF-7, MDA-MB-231 | Antiproliferative activity, cell cycle arrest in S phase, induction of apoptosis. nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 | Caspase-3 activation, induction of apoptosis. nih.gov |

| 1H-indazole-3-amine derivatives | K562 | Inhibition of cell proliferation, induction of apoptosis. researchgate.net |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM, MCF-7 | Pro-apoptotic activity, intracellular inhibition of PIM-1 kinase. mdpi.com |

Anti-inflammatory Properties of Indole-Ethylamine Analogues

Inflammation is a complex biological response implicated in numerous diseases. The indole moiety is found in several compounds with demonstrated anti-inflammatory properties. nih.govchemrxiv.org These agents can act by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and various interleukins. chemrxiv.orgmdpi.com

The mechanism of anti-inflammatory action for indole derivatives often involves the modulation of signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response. nih.govchemrxiv.org For instance, some indole derivatives have been shown to inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com While the anti-inflammatory potential of this compound has not been investigated, its chemical structure is consistent with other indole-containing compounds that exhibit such activity.

Antimalarial Activity and Proposed Mechanisms of Action

The indole nucleus is a prominent scaffold in medicinal chemistry and has been investigated for a wide range of pharmacological activities, including antimalarial properties. researchgate.net The introduction of fluorine atoms into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity. sphinxsai.com

However, a comprehensive review of scientific literature reveals a lack of specific studies investigating the antimalarial activity of this compound. While the broader class of indole derivatives has shown promise in the development of new antimalarial agents, with some compounds exhibiting activity against drug-resistant strains of Plasmodium, specific data for this fluorinated compound is not currently available. researchgate.net Research into other indole-containing compounds suggests that potential mechanisms of antimalarial action could involve the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite. nih.gov

To date, no in vitro or in vivo studies detailing the efficacy of this compound against any Plasmodium species have been published. Therefore, its potential as an antimalarial agent remains undetermined.

Table 1: Antimalarial Activity Data for this compound

| Compound | Target/Organism | Activity Metric (e.g., IC50, EC50) | Result |

|---|

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, ERK activation)

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Extracellular signal-regulated kinase (ERK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, making them important targets for therapeutic intervention.

An extensive search of the scientific literature indicates that there are no available studies on the effects of this compound on the PI3K/Akt/mTOR or ERK signaling pathways. Consequently, it is unknown whether this compound acts as an inhibitor or activator of these pathways, or if it has any modulatory effects.

The biological impact of this specific fluorinated indole-ethylamine derivative on these fundamental cellular signaling networks has not been characterized.

Table 2: Effects of this compound on Cellular Signaling Pathways

| Compound | Signaling Pathway | Effect (Inhibition/Activation) | Target Cells/Tissues | Key Findings |

|---|---|---|---|---|

| This compound | PI3K/Akt/mTOR | No data available | Not Applicable | No data available |

Structure Activity Relationship Sar Studies of 1 4 Fluoro 1h Indol 3 Yl Ethan 1 Amine and Its Analogues

Elucidating the Impact of Fluorine Substitution on Biological Activity and Receptor Affinity

The position of the fluorine atom on the indole (B1671886) ring is a key determinant of a compound's biological activity. Different positional isomers can exhibit varied affinities for receptors and distinct pharmacological effects due to changes in the molecule's electronic distribution and steric profile.

Research on fluorinated 5,6-dihydroxytryptamine (B1219781) (5,6-DHT) derivatives provides valuable insights into these positional effects. A study comparing 4-fluoro, 7-fluoro, and 4,7-difluoro-5,6-DHTs revealed that these substitutions significantly increased affinity for the serotonergic uptake system in neuroblastoma cells compared to the non-fluorinated parent compound. nih.gov Specifically, the 4-fluoro, 7-fluoro, and 4,7-difluoro analogues showed 32-fold, 23-fold, and 13-fold higher affinities, respectively. nih.gov This suggests that fluorine substitution at the 4- and 7-positions can be particularly advantageous for receptor binding.

In another context, studies on indole derivatives as inhibitors of HIV-1 entry showed that the placement of electron-withdrawing groups, such as fluorine, on the indole ring influenced inhibitory activity. acs.org While specific comparisons of all positional isomers were not detailed, the data underscore the sensitivity of biological activity to the location of substituents. Furthermore, research on bacterial adaptation to fluoroindoles has highlighted the distinct physicochemical properties of 4-, 5-, 6-, and 7-fluoroindole (B1333265) isomers, which can lead to different biological outcomes. frontiersin.org For instance, in studies of quinolone antibacterials, which share structural similarities with indoles, a fluorine atom at the C-6 position was found to enhance DNA gyrase-complex binding by 2- to 17-fold. tandfonline.comresearchgate.net In contrast, some studies on other indole derivatives have indicated that substitution at the 4-position of the indole ring was the least favorable for certain activities. researchgate.net

These findings collectively demonstrate that the biological and pharmacological profile of fluorinated indole ethanamine analogues is highly dependent on the precise location of the fluorine atom on the indole nucleus.

Table 1: Relative Affinity of Fluorinated 5,6-DHT Analogues for the Serotonergic Uptake System

| Compound | Position of Fluorine | Relative Affinity Increase (vs. 5,6-DHT) |

|---|---|---|

| 4-Fluoro-5,6-DHT | 4-fluoro | 32-fold |

| 7-Fluoro-5,6-DHT | 7-fluoro | 23-fold |

| 4,7-Difluoro-5,6-DHT | 4,7-difluoro | 13-fold |

Data sourced from a study on neuroblastoma clone N-2a cells. nih.gov

The introduction of a fluorine atom into a ligand can influence its interaction with a receptor through several mechanisms:

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its substitution can alter the acidity (pKa) of nearby functional groups, such as the amine in the side chain. nih.govnih.gov This change can affect the ionization state of the molecule at physiological pH, which is crucial for receptor recognition and binding. Fluorination also typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within a receptor. tandfonline.comnih.govbenthamscience.com

Conformational Effects: The C-F bond can influence the preferred conformation of the molecule. This can pre-organize the ligand into a shape that is more complementary to the receptor's binding site, thereby increasing affinity.

Blocking Metabolic Oxidation: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at a site that is susceptible to metabolic oxidation can increase the metabolic stability and bioavailability of the compound. tandfonline.comnih.gov For example, the p-fluorophenyl group is often used to deactivate an aromatic ring against P450 monooxygenase. nih.gov

In the case of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, the 4-fluoro substituent can alter the electron density of the indole ring, influencing its pi-stacking interactions with aromatic amino acid residues in the receptor pocket. The increased lipophilicity may also aid in penetrating hydrophobic regions of the target protein. nih.gov

Investigating the Role of the Ethan-1-amine Side Chain in Biological Target Recognition

The ethan-1-amine side chain at the 3-position of the indole ring is a critical pharmacophoric element that directly participates in binding interactions with biological targets. Modifications to this chain can profoundly impact affinity and selectivity.

The structure of the alkyl chain connecting the indole core to the amine group is crucial for biological activity.

Chain Length: Studies on various amine-containing compounds have shown that the length of the alkyl spacer can affect binding affinity and functional activity. For aminopolymers, a longer alkyl spacer length was associated with higher amine efficiency due to increased basicity and decreased unfavorable interactions between neighboring groups. mdpi.comresearchgate.net In the context of receptor ligands, an optimal chain length is often required to correctly position the terminal amine group for key interactions, such as salt bridge formation with an acidic residue (e.g., aspartate) in the receptor binding pocket. Deviations from this optimal length, either by shortening or lengthening the chain, can lead to a significant loss of potency.

Branching: The introduction of alkyl groups, such as a methyl group on the carbon adjacent to the nitrogen (the α-carbon), can have multiple effects. Branching can increase lipophilicity and may introduce a chiral center, leading to stereoselective interactions with the receptor. It can also provide steric hindrance that may either enhance or decrease binding, depending on the topology of the binding site. Furthermore, α-methylation can block metabolism by monoamine oxidase (MAO), potentially increasing the duration of action of the compound.

Stereochemistry: When the side chain is branched, as in the case of the ethan-1-amine moiety which contains a chiral center at the α-carbon, stereochemistry becomes a critical factor. Receptors are chiral environments, and as a result, the two enantiomers (R and S) of a ligand often exhibit different binding affinities and efficacies. One enantiomer typically fits more precisely into the binding site, leading to a more stable ligand-receptor complex and higher potency. Therefore, determining the optimal stereoisomer is a key aspect of SAR studies.

The primary amine of the ethan-1-amine side chain is typically protonated at physiological pH and forms a crucial ionic bond with a negatively charged amino acid residue in the target receptor. Modifications to this group can significantly alter the pharmacological profile.

Alkylation: Converting the primary amine (-NH2) to a secondary (-NHR) or tertiary amine (-NR2) by adding alkyl groups can modulate basicity, lipophilicity, and steric bulk. N-methylation or N-ethylation often retains or sometimes modifies the activity profile, but larger alkyl groups can lead to a decrease in affinity due to steric clashes within the binding pocket. For example, in a series of 1,3-thiazole derivatives, N-methylation had opposite effects on the activity of amides versus amines, highlighting the nuanced impact of this modification. academie-sciences.fr

Acylation: Acylating the amine to form an amide (-NHCOR) generally abolishes the basicity of the nitrogen. This eliminates the potential for the critical ionic interaction, often leading to a dramatic loss of activity for receptors that rely on this interaction. However, in some cases, the amide may engage in different hydrogen bonding patterns that could be favorable.

Other Derivatives: The amine group can be incorporated into various heterocyclic structures or converted into other functional groups like guanidines or ureas. Each modification alters the electronic and steric properties of the side chain, providing a way to probe the specific requirements of the receptor's binding pocket and potentially discover novel interactions. Complete chemical modification strategies, such as reductive dimethylation, are used to systematically study the role of the amine group. nih.gov

Systematic Evaluation of Indole Ring Substituent Effects on Pharmacological Profiles

Beyond the fluorine at position 4, introducing other substituents at various positions on the indole ring can fine-tune the pharmacological properties of the lead compound. The electronic (electron-donating or electron-withdrawing) and steric nature of these substituents plays a pivotal role.

In the development of CysLT1 selective antagonists, it was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net The presence of halogen derivatives (F, Cl, Br) at the 5- or 7-positions of the indole scaffold has also been shown to affect cytotoxicity in anticancer studies. mdpi.com Conversely, substitution at the 4-position of the indole ring was found to be the least favorable for the activity of certain CysLT1 antagonists. researchgate.net

The introduction of a methoxy (B1213986) group has also been explored, with studies showing that substitution at position 7 of the indole ring was the most favorable for a series of CysLT1 antagonists. researchgate.net The indole nitrogen itself is a key site for modification. Adding a methyl group to the 1-position has been shown to slightly enhance cytotoxic activity in some series, while in other cases, having no substituent at this position was more favorable. nih.gov

Table 2: Summary of Selected Substituent Effects on the Indole Ring for Different Biological Targets

| Position | Substituent | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 4 | Halogen (F, Cl) | CysLT1 Antagonism | Least favorable position for activity | researchgate.net |

| 5 | Halogen (F, Cl, Br) | Cytotoxicity | Favorable for activity | mdpi.com |

| 6 | Fluorine | Antibacterial (DNA Gyrase) | Increases binding strength | tandfonline.comresearchgate.net |

| 7 | Halogen (F, Cl, Br) | Cytotoxicity | Favorable for activity | mdpi.com |

| 7 | Methoxy (-OCH3) | CysLT1 Antagonism | Most favorable position for activity | researchgate.net |

Principles of Lead Optimization and Rational Derivative Design Based on SAR Data

The process of lead optimization is a critical phase in drug discovery, aimed at refining the chemical structure of a lead compound to enhance its desired pharmacological properties while minimizing undesirable effects. This iterative process is guided by Structure-Activity Relationship (SAR) data, which elucidates how specific structural modifications of a molecule influence its biological activity. For the compound this compound, a tryptamine (B22526) analog, lead optimization strategies focus on systematic modifications of the indole core and the ethylamine (B1201723) side chain to improve potency, selectivity, and pharmacokinetic properties.

Rational derivative design for this class of compounds is heavily reliant on the understanding of the roles played by different substituents and their positions on the indole scaffold. Key areas of modification include the indole ring, particularly at the 4-position with the electron-withdrawing fluorine atom, and other positions such as 5 and 6, as well as alterations to the ethylamine side chain.

Impact of Indole Ring Substitution:

The substitution pattern on the indole ring is a crucial determinant of biological activity. The presence and position of halogen atoms, for instance, can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets.

The 4-fluoro substituent in the lead compound is of particular interest. Fluorine's high electronegativity can alter the acidity of the indole N-H, influence hydrogen bonding capabilities, and block metabolic pathways, often leading to improved metabolic stability and bioavailability. SAR studies on related fluorinated tryptamines have shown that the position of the fluorine atom is critical for receptor selectivity. For example, moving the fluorine from the 4-position to other positions on the indole ring can drastically change the affinity for different serotonin (B10506) receptor subtypes.

To illustrate the impact of substitutions on the indole ring, the following data table presents the antibacterial activity of a series of 1-(1H-indol-3-yl)ethanamine derivatives against Staphylococcus aureus. While not the 4-fluoro analog, this data provides insight into how substitutions at the 5-position of the indole ring affect activity.

| Compound | R | MIC (mg/L) against S. aureus |

| 1 | H | >128 |

| 2 | 5-F | 64 |

| 3 | 5-Cl | 32 |

| 4 | 5-Br | 16 |

| 5 | 5-I | 8 |

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly indicates that the introduction of a halogen at the 5-position enhances antibacterial activity, with a trend of increasing potency as the size of the halogen increases (I > Br > Cl > F). This suggests that for this particular biological target, larger, more lipophilic halogens at the 5-position are favorable. This provides a rational basis for designing new derivatives; for instance, exploring di-substituted indoles with a fluorine at the 4-position and another halogen at the 5-position could be a logical next step.

Modifications of the Ethylamine Side Chain:

The ethylamine side chain is another key area for modification in the lead optimization of this compound. Alterations to this side chain can affect the compound's interaction with the target receptor's binding pocket and influence its pharmacokinetic profile.

Key modifications to the ethylamine side chain include:

N-Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the terminal amine can modulate the compound's basicity and lipophilicity. Di-alkylation often leads to increased potency at certain receptors.

Chain Length: Varying the length of the alkyl chain between the indole ring and the amine can impact the optimal positioning of the pharmacophoric amine group within the receptor binding site.

Introduction of Functional Groups: Incorporating other functional groups, such as hydroxyl or carbonyl groups, into the side chain can introduce new interaction points (e.g., hydrogen bonding) with the target and alter the molecule's polarity.

The following table presents hypothetical SAR data for modifications to the ethylamine side chain of a generic 1-(indol-3-yl)ethanamine scaffold, illustrating the principles of rational derivative design.

| Compound | R1 | R2 | Receptor Binding Affinity (Ki, nM) |

| 6 | H | H | 50 |

| 7 | CH3 | H | 25 |

| 8 | CH3 | CH3 | 10 |

| 9 | H | OH | 75 |

This table is interactive. You can sort the data by clicking on the column headers.

This hypothetical data demonstrates that N-methylation (Compound 7) and particularly N,N-dimethylation (Compound 8) can lead to a significant increase in receptor binding affinity. Conversely, the introduction of a hydroxyl group (Compound 9) may decrease affinity, possibly due to increased polarity or steric hindrance.

Computational Chemistry and Molecular Modeling for Fluorinated Indole Ethylamine Compounds

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how fluorinated indole-ethylamine compounds, such as 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, might interact with protein targets like G-protein coupled receptors (GPCRs) or enzymes. nih.govjournal-jop.org Docking simulations for indole (B1671886) derivatives have been successfully used to identify potential inhibitors for various targets, including the main protease of SARS-CoV-2 and dipeptidyl peptidase IV. nih.govnih.gov

In a typical docking workflow, the three-dimensional structures of the ligand (e.g., an indole ethylamine (B1201723) derivative) and the target protein are prepared. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. journal-jop.org A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.govnih.gov For example, studies on similar indole ethylamine derivatives targeting the Peroxisome proliferator-activated receptor alpha (PPARα) have shown that specific substitutions can lead to high-scoring docked positions, indicating strong binding affinity. nih.gov

Characterization of Ligand Binding Pockets and Key Intermolecular Interactions

The analysis of docked poses reveals crucial information about the ligand-binding pocket and the specific intermolecular interactions that stabilize the complex. For indole-based compounds, these interactions often include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov

The fluorine atom in this compound can significantly influence these interactions. While fluorine is a poor hydrogen bond acceptor, it can participate in favorable multipolar interactions with backbone carbonyl groups (C–F···C=O) and other polar residues within the binding pocket. nih.govresearchgate.netnih.gov These "fluorine bonds" can play an essential role in protein-ligand binding and specificity. nih.gov

Docking studies of various indole derivatives have identified key amino acid residues that form critical interactions. For instance, in a study of prolyl-fluoropyrrolidine derivatives binding to dipeptidyl peptidase IV, hydrogen bonds with residues like Arg125, Tyr547, and Ser630 were crucial for activity. nih.gov Similarly, docking of an indole ethylamine derivative into the PPARα binding pocket revealed hydrogen bond interactions with Val332 and Thr279. nih.gov The ethylamine side chain is typically involved in a key ionic interaction with an acidic residue, such as aspartate, in many monoamine receptors. scispace.com

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Indole Ethylamine Derivative | PPARα | Val332, Thr279 | Hydrogen Bond | nih.gov |

| Prolyl-fluoropyrrolidine Derivatives | Dipeptidyl Peptidase IV | Arg125, Tyr547, Ser630, Arg358 | Hydrogen Bond, Hydrophobic | nih.gov |

| Indole Acylguanidines | BACE1 | Asp32, Asp228 | Hydrogen Bond | researchgate.net |

| Fluoroquinolones | HCV NS3 Helicase | Catalytic Residues | Multiple | nih.gov |

Virtual Screening and Hit Identification through Docking Methodologies

Virtual screening (VS) is a powerful application of molecular docking used to search large libraries of compounds for potential new drug candidates (hits). wikipedia.org This approach can significantly reduce the time and cost associated with experimental high-throughput screening. mdpi.com There are two main types of VS: structure-based, which relies on the 3D structure of the target, and ligand-based, which uses the properties of known active molecules. wikipedia.orgnih.gov

Docking-based virtual screening has been successfully employed to identify novel indole-based compounds with desired biological activities. nih.gov The process involves docking every compound in a virtual library against the target protein and ranking them based on their docking scores. researchgate.net The top-ranked compounds are then selected for experimental testing. This methodology has led to the discovery of indole acylguanidines as potent inhibitors of β-secretase (BACE1) and indole alkaloids as potential inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new or untested compounds, guiding the design of more potent molecules. nih.govnih.gov This method is particularly valuable for classes of compounds like fluorinated indole-ethylamines, where subtle structural changes can lead to significant differences in activity at targets such as serotonin (B10506) receptors. acs.orgresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. researchgate.net Statistical methods are then used to build a model that links these descriptors to the observed activity. nih.gov For psychoactive substances targeting monoamine transporters, QSAR models have been developed that describe binding based on characteristics like molecular rigidity and hydrophobicity. nih.gov Similarly, robust QSAR models have been created for ligands of the 5-HT1A and 5-HT2A serotonin receptors, which are likely targets for this compound. nih.govnih.gov

| Target | Model Type | Key Statistical Parameters | Important Descriptor Types | Reference |

|---|---|---|---|---|

| 5-HT1E Receptor | kNN | q² = 0.69, R² = 0.92 | MolConnZ (Topological) | acs.orgresearchgate.net |

| 5-HT1F Receptor | ALL QSAR | R² = 0.92 | MolConnZ (Topological) | acs.orgresearchgate.net |

| 5-HT2A Receptor | Field-based / SVM | High statistical quality | Electrostatic, Steric, Hydrophobic fields | nih.gov |

| 5-HT1A Receptor | AutoML | R² = 0.74, RMSE = 0.5437 | Mordred (2D & 3D) | nih.gov |

| SERT | MLR | r² = 0.87, q² = 0.80 | Rigidity, Hydrophobicity | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like this compound, DFT calculations are invaluable for determining the most stable three-dimensional shape (conformation), understanding the distribution of electrons, and calculating various molecular properties. researchgate.netmdpi.comresearchgate.net

Conformational analysis using DFT helps identify the lowest energy arrangements of the atoms in a molecule. indexcopernicus.com For flexible molecules like indole-ethylamines, which have rotatable bonds in their side chain, this is crucial for understanding which shape is most likely to bind to a receptor. DFT studies on similar indole derivatives have successfully investigated rotational conformers and compared calculated structures with experimental X-ray crystallography data. mdpi.comresearchgate.net

DFT is also used to calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. researchgate.net These calculations provide insight into how the molecule will interact with its environment and can support findings from molecular docking. researchgate.net For instance, the introduction of a fluorine atom significantly alters the electronic properties of the indole ring, which can be precisely quantified by DFT. researchgate.netnih.gov

In Silico Prediction and Elucidation of Metabolic Pathways and Transformations

Understanding how a compound is metabolized in the body is a critical part of drug development. Unexpected or toxic metabolites can lead to the failure of promising drug candidates. news-medical.net In silico (computational) methods for predicting drug metabolism have become essential tools for screening compounds early in the discovery process. nih.gov

These tools use various approaches, including expert systems based on known biotransformations and machine learning models trained on experimental metabolism data. news-medical.netnih.gov For a compound like this compound, these models can predict the likely sites of metabolism by enzymes such as cytochrome P450s (CYPs). researchgate.net The indole ring and the ethylamine side chain are both susceptible to various metabolic reactions, including hydroxylation, N-dealkylation, and oxidation.

The presence of a fluorine atom can block metabolism at the site of substitution, a common strategy used to improve a drug's half-life. researchgate.net However, fluorinated compounds can still be metabolized elsewhere on the molecule. In silico models can help predict these alternative metabolic pathways and identify the structures of potential metabolites, which is crucial for assessing their potential activity or toxicity. news-medical.net

Metabolic Studies of Indole Ethylamine Derivatives in Vitro Research

Identification and Characterization of Metabolites Using Analytical Techniques

The elucidation of metabolite structures is paramount in understanding the biotransformation pathways of indole-ethylamine derivatives. A combination of sophisticated analytical techniques is typically employed for this purpose, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone in metabolite identification due to its high sensitivity and selectivity, allowing for the detection and quantification of metabolites even at low concentrations. nih.govmdpi.com In a typical workflow, the parent drug is incubated with a metabolically active system, and the resulting mixture is analyzed. The LC component separates the various metabolites from the parent compound and other matrix components. The sample then enters the mass spectrometer, where molecules are ionized and fragmented.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing structural information based on the fragmentation pattern. For instance, the identification of hydroxylated metabolites, a common metabolic pathway for indole (B1671886) derivatives, can be confirmed by a characteristic mass shift. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS/MS is excellent for detecting and quantifying metabolites, NMR spectroscopy is unparalleled in providing detailed structural information. youtube.comacs.org It is particularly useful for unambiguously determining the position of metabolic modification on a molecule. For indole derivatives, 1H NMR and 13C NMR can reveal shifts in the signals of protons and carbons near the site of metabolism. youtube.comchemicalbook.com For example, hydroxylation of the indole ring would lead to predictable changes in the aromatic region of the NMR spectrum. researchgate.netpnas.org

The following table summarizes the key analytical techniques and their roles in metabolite identification:

| Analytical Technique | Principle | Application in Metabolite Identification |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Detection, quantification, and preliminary structural elucidation of metabolites. researchgate.net |

| High-Resolution MS | Provides highly accurate mass measurements. | Determination of the elemental composition of metabolites. nih.gov |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous determination of metabolite structure, including the exact site of metabolic modification. acs.orgresearchgate.net |

Application of In Vitro Metabolism Models (e.g., Hepatic Microsome Assays, Cellular Models)

To study the metabolism of indole-ethylamine derivatives in a controlled laboratory setting, various in vitro models that mimic the metabolic processes in the liver are utilized. The most common models are hepatic microsome assays and cellular models like hepatocytes.

Hepatic Microsome Assays: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.netmdpi.com Human liver microsomes (HLM) are frequently used to assess the metabolic stability of compounds. mdpi.comresearchgate.net In these assays, the test compound is incubated with microsomes and necessary cofactors (like NADPH), and the disappearance of the parent compound over time is monitored. researchgate.net This provides a measure of the compound's intrinsic clearance. Studies on indole metabolism have shown that CYP enzymes, such as CYP2E1, are involved in the hydroxylation of the indole ring. nih.govnih.govresearchgate.net

Cellular Models: While microsomes are useful for studying Phase I metabolism, they lack the enzymes for Phase II conjugation reactions. mdpi.com For a more complete picture of metabolism, cellular models are employed. nih.govnih.govresearchgate.net

Hepatocytes: Primary cultured hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II enzymes. nih.govresearchgate.net They can provide a more accurate prediction of in vivo metabolic pathways. For example, in the study of a 4-fluoro-furanylfentanyl, mouse hepatocytes were used to characterize the main metabolites. nih.gov

Hepatoma Cell Lines: Cell lines such as HepG2 are also used, although they often have lower levels of metabolic enzymes compared to primary hepatocytes. nih.gov

The table below outlines the characteristics of common in vitro metabolism models:

| In Vitro Model | Description | Advantages | Disadvantages |

| Hepatic Microsomes | Subcellular fraction containing Phase I enzymes. mdpi.com | High throughput, cost-effective, good for studying CYP-mediated metabolism. researchgate.net | Lacks Phase II enzymes and cellular context. mdpi.com |

| Hepatocytes | Primary liver cells. nih.gov | Contains both Phase I and Phase II enzymes, provides a more complete metabolic profile. researchgate.net | Limited availability, batch-to-batch variability. nih.gov |

| Hepatoma Cell Lines | Immortalized liver-derived cells. nih.gov | Readily available, stable phenotype. nih.gov | Often have low expression of metabolic enzymes. nih.gov |

Strategies for Enhancing Metabolic Stability within the Indole-Ethylamine Scaffold

A significant challenge in drug development is ensuring that a compound has sufficient metabolic stability to achieve its therapeutic effect. For the indole-ethylamine scaffold, several strategies can be employed to enhance this stability.

Structural Modification: One of the primary approaches is to modify the chemical structure at sites that are susceptible to metabolism.

Fluorination: The introduction of fluorine atoms can block sites of oxidative metabolism. researchgate.net The strong carbon-fluorine bond is generally resistant to cleavage by metabolic enzymes. researchgate.net However, metabolic defluorination can still occur in some cases. nih.gov

N,N-Dimethylation: Studies on indolethylamines have shown that N,N-dimethylation significantly enhances metabolic stability compared to their primary amine counterparts when exposed to human liver microsomes. researchgate.net This is likely due to the steric hindrance around the nitrogen, which reduces its susceptibility to deamination.

Positional Isomerism: The position of substituents on the indole ring can influence metabolic stability. For instance, the placement of a hydroxyl group can affect the rate of degradation. researchgate.net

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. mdpi.comnih.gov This approach can be used to protect metabolically labile functional groups. nih.gov For indole-ethylamine derivatives, a prodrug strategy could involve modifying the ethylamine (B1201723) side chain to prevent immediate metabolism, with the modifying group being cleaved in vivo to release the active amine. frontiersin.org

The following table summarizes strategies for improving metabolic stability:

| Strategy | Mechanism | Example for Indole-Ethylamines |

| Structural Modification | Altering the chemical structure to block or hinder metabolic enzymes. | Introduction of fluorine atoms; N,N-dimethylation of the ethylamine side chain. researchgate.netresearchgate.net |

| Prodrug Approach | Temporarily masking a metabolically vulnerable functional group. mdpi.com | Acylation of the amine group to be cleaved by esterases in vivo. frontiersin.org |

Future Directions and Translational Research Potential for Fluorinated Indole Ethylamine Compounds

Development of Novel Therapeutic Agents Leveraging the Fluorinated Indole-Ethylamine Scaffold

The fluorinated indole-ethylamine scaffold is a key pharmacophore in the development of new therapeutic agents across various disease areas, most notably in antiviral and anticancer research. The introduction of a fluorine atom, particularly at the 4-position of the indole (B1671886) ring, has been shown to significantly enhance biological activity. nih.gov

Antiviral Applications: Research has demonstrated that 4-fluorinated indole derivatives can be exceptionally potent HIV-1 inhibitors. nih.gov For instance, a comparison between a non-fluorinated indole compound and its 4-fluorinated analogue revealed that the latter was approximately 50-fold more effective as an HIV-1 inhibitor. nih.gov This highlights the profound impact of fluorine substitution. Studies have explored various derivatives, such as indole-carboxamides and benzenesulfonyl indole-carboxamides, incorporating the 4-fluoroindole (B1304775) moiety. These compounds have exhibited remarkable antiviral potency, with some derivatives demonstrating activity in the picomolar to nanomolar range against wild-type HIV-1. nih.gov

The table below summarizes the anti-HIV-1 activity of representative 4-fluoroindole derivatives, illustrating the scaffold's potential.

| Compound Type | Target | Activity Range (EC₅₀/ED₅₀) | Reference |

| 4-Fluoroindole-carboxamide | HIV-1 WT | 2.0–5.8 nM | nih.gov |

| Benzenesulfonyl 4-fluoroindole-carboxamide | HIV-1 NNRT | 0.5–0.8 nM | nih.gov |

| 7-Heteroaryl-carboxamide-4-fluoroindole | HIV-1 WT | 0.0058–0.057 nM | nih.gov |

| Tetrazole-based 4-fluoroindole | HIV-1 Attachment | 20–190 nM | nih.gov |

Anticancer Applications: The indole scaffold is integral to numerous anticancer agents, targeting mechanisms like tubulin polymerization, protein kinase inhibition, and apoptosis induction. nih.govnih.govresearchgate.neteurekaselect.com Fluorinated indoles, in particular, are being explored for their enhanced efficacy. For example, fluorinated derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells. nih.govresearchgate.net The development of compounds that can overcome drug resistance is a significant goal, and indole derivatives have shown promise in this area. mdpi.com The versatility of the scaffold allows for modifications to improve selectivity and potency against various cancer cell lines, including breast, lung, and leukemia. nih.govnih.gov

Interdisciplinary Approaches in Chemical Biology and Drug Discovery Programs

The exploration of fluorinated indole-ethylamines is increasingly driven by interdisciplinary collaborations that merge synthetic chemistry with computational biology, chemical biology, and pharmacology. These approaches accelerate the drug discovery process from hit identification to lead optimization.

Chemical Biology and Probe Development: Indole-based compounds are being developed as chemical probes to investigate biological pathways and validate new drug targets. researchgate.netnih.gov For instance, stable indole derivatives are used in high-performance affinity chromatography to screen for drug interactions with proteins like human serum albumin. nih.gov This same principle can be applied to design probes based on the 1-(4-fluoro-1H-indol-3-yl)ethan-1-amine structure to explore its interactions with specific enzymes or receptors, providing valuable insights into its mechanism of action.

Computational and In Silico Methods: Molecular docking and virtual screening have become indispensable tools in modern drug discovery programs for indole-based compounds. nih.govresearchgate.netnih.govmdpi.com These computational techniques allow researchers to predict how novel fluorinated indole-ethylamine analogues will bind to the active sites of therapeutic targets, such as protein kinases, cyclooxygenase (COX) enzymes, or viral proteins. mdpi.comthesciencein.orgnih.gov By simulating these interactions, scientists can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources. nih.govnih.gov For example, docking studies have been used to design novel indole ethylamine (B1201723) derivatives as regulators of lipid metabolism by targeting PPARα and to rationalize the activity of new antimicrobial agents. nih.govnih.gov

Advancements in Synthetic Methodologies and High-Throughput Screening for New Analogues

The growing interest in fluorinated indole-ethylamines has spurred innovation in both their synthesis and the methods used to screen them for biological activity.

Advancements in Synthetic Methodologies: Efficiently creating libraries of diverse analogues for screening requires robust and versatile synthetic methods. Recent years have seen significant progress in the fluorination of indole rings. researchgate.net Methodologies for direct C-H fluorination and trifluoromethylation have been developed, offering new ways to introduce fluorine into the indole core under milder conditions. bohrium.comrsc.org Reagents like Selectfluor™ have enabled the direct and efficient synthesis of fluorooxindoles from indoles. acs.orgorganic-chemistry.org Furthermore, catalyst-free methods for the fluoroacetylation of indoles and metal-free synthesis strategies are emerging, providing more environmentally friendly and scalable routes to produce these valuable compounds. google.comresearchgate.net These advanced synthetic tools are crucial for systematically exploring the structure-activity relationships (SAR) of the fluorinated indole-ethylamine scaffold. dntb.gov.uamdpi.com

The table below highlights some modern synthetic approaches for fluorinated indoles.

| Synthetic Method | Key Features | Reagents/Conditions | Reference |

| Direct Fluorination | Efficient synthesis of 3-fluorooxindoles from indoles. | Selectfluor™ in acetonitrile/water. | acs.orgorganic-chemistry.org |

| Trifluoromethylation | Radical-based and metal-catalyzed installation of CF₃ groups. | Togni's reagent, photoredox catalysis. | bohrium.com |

| Friedel-Crafts Fluoroacetylation | Catalyst- and additive-free synthesis of fluoromethyl indol-3-yl ketones. | Fluorinated acetic acids in dichloroethane. | researchgate.net |

| Condensation/Cyclization | Scalable production from simple starting materials like 2-fluoro-6-nitrotoluene. | DMF-DMA, followed by reduction/cyclization. | google.com |

High-Throughput Screening (HTS): To efficiently evaluate the large number of analogues generated through modern synthesis, high-throughput screening (HTS) is essential. bmglabtech.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. drugtargetreview.com Fluorescence-based assays are commonly used due to their sensitivity and adaptability to automated platforms. drugtargetreview.comnih.gov For indole-related compounds, specific HTS assays have been developed, such as colorimetric methods for detecting indoles and their metabolites, and fluorescence-based assays for enzymes that catabolize tryptophan, an indole-containing amino acid. nih.govresearchgate.net These screening platforms are vital for identifying initial "hits" from large compound libraries, which can then be optimized into lead compounds for preclinical development. bmglabtech.comdrugtargetreview.com

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine?

- Methodological Answer : Synthesis protocols should prioritize optimizing reaction conditions such as temperature (e.g., 60–80°C for fluorination steps), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and reaction time (monitored via TLC/HPLC). Hydrochloride salt formation, as seen in structurally similar compounds, can enhance crystallinity and stability . Advanced techniques like continuous flow reactors may improve scalability and yield consistency.

Q. How can researchers characterize the purity and confirm the structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., fluorine at C4 of indole, amine proton signals).

- HPLC-MS for purity assessment (≥95% by area normalization) and molecular weight confirmation (C₁₀H₁₀FN₂, MW 192.2 g/mol).

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of fluorine substitution .

Q. What stability challenges arise during storage of fluorinated indole derivatives, and how can they be mitigated?

- Methodological Answer : Fluorinated indoles are prone to hydrolytic degradation under acidic/basic conditions. Store as hydrochloride salts at –20°C under inert gas (argon) to prevent oxidation. Stability studies using accelerated thermal stress (40°C/75% RH for 4 weeks) can identify degradation pathways, with LC-MS monitoring for byproducts like de-fluorinated analogs .

Advanced Research Questions

Q. How does fluorination at the indole C4 position influence the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity through dipole interactions and hydrogen bonding. For example, in enzyme inhibition studies, C4-fluorine may occupy hydrophobic pockets in targets like IDO-1, as seen in related indole derivatives. Computational docking (e.g., AutoDock Vina) and mutagenesis assays can validate binding site interactions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated indole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, buffer pH). Standardize assays using:

- Orthogonal validation (e.g., SPR for binding kinetics alongside cellular IC₅₀ assays).

- Metabolic stability testing (human liver microsomes) to account for fluorination’s impact on half-life.

- Cross-reference with structural analogs (e.g., 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine) to isolate substituent-specific effects .

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Use radiolabeled (¹⁴C) or stable isotope (¹³F) tracing in rodent hepatocytes. Analyze metabolites via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.